5-(4-ethoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ethoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an oxazole ring, a thiadiazole ring, and an ethoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a thiosemicarbazide derivative with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Oxazole Ring: The oxazole ring is introduced through a cyclization reaction involving an α-haloketone and an amide.
Coupling Reactions: The final step involves coupling the thiadiazole and oxazole intermediates with the ethoxyphenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the thiadiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-ethoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is investigated for its use in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, leading to the modulation of their activity. This can result in the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{5-[(2-Oxo-2-phenylethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}ethyl)benzamide
- 3-(4-Methylphenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- N-(2-Ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
Uniqueness
The uniqueness of 5-(4-ethoxyphenyl)-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-3-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.
Properties
Molecular Formula |
C22H18N4O4S2 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H18N4O4S2/c1-2-29-16-10-8-15(9-11-16)19-12-17(26-30-19)20(28)23-21-24-25-22(32-21)31-13-18(27)14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,23,24,28) |
InChI Key |
KTWQDTPZSAILHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.